molecular formula C11H14N2O B2698603 5-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 2091182-71-5

5-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B2698603
CAS RN: 2091182-71-5
M. Wt: 190.246
InChI Key: WYHHNUROCABGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, commonly referred to as 5-ADMQ, is a synthetic compound with potential applications in scientific research. It is a member of the quinolinone family and is structurally similar to other compounds in the same family. 5-ADMQ is a white crystalline solid with a melting point of 109-112°C and a boiling point of 253-255°C. It is soluble in ethanol, methanol, and chloroform, and has a solubility of 0.1 g/mL in water.

Scientific Research Applications

Anticorrosion Applications

One study explored the anticorrosion potential of 5-amino-8-hydroxyquinolines derivatives, including compounds structurally similar to 5-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, on carbon steel in hydrochloric acid solutions. These derivatives were found to significantly inhibit corrosion, with one showing up to 97% efficiency at a specific concentration. The investigation included gravimetric, electrochemical, and surface morphological studies, alongside theoretical calculations, suggesting that these compounds adsorb onto the carbon steel surface following the Langmuir adsorption isotherm (Faydy et al., 2017).

Anticancer and Antimicrobial Applications

Research on novel 2,4-dihydroxyquinoline dyes derived from reactions involving 5-amino-4-phenylazo-3-methyl-1H-pyrazole derivatives revealed significant DNA protection, antimicrobial, and anticancer activities. Some compounds demonstrated high binding capacity to DNA and showed cytotoxicity against cancer cell lines, indicating potential use as drugs or drug additives (Şener et al., 2018).

Synthetic Methodology and Catalytic Activity

The synthesis of a simplified version of stable bulky and rigid cyclic (alkyl)(amino)carbenes and their catalytic activity in the preparation of 1,2-dihydroquinoline derivatives demonstrates the chemical versatility of aminoquinolines. These findings highlight the potential for developing new catalytic processes involving aminoquinolines and their derivatives (Zeng et al., 2009).

Antithrombotic and Vasodilative Evaluation

Another study focused on the anti-thrombotic and vasodilative properties of 2-substituted (S)-2-(3,3-dimethyl-1-oxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)acetic acids. These novel compounds showed significant in vitro anti-platelet aggregation and in vivo anti-thrombotic activities, alongside mild vasorelaxation effects, suggesting therapeutic potential in cardiovascular diseases (Wang et al., 2011).

properties

IUPAC Name

5-amino-3,3-dimethyl-1,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)6-7-8(12)4-3-5-9(7)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHHNUROCABGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC=C2NC1=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

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